molecular formula C5H13NO2 B1528357 O-[2-(propan-2-yloxy)ethyl]hydroxylamine CAS No. 54149-47-2

O-[2-(propan-2-yloxy)ethyl]hydroxylamine

Cat. No.: B1528357
CAS No.: 54149-47-2
M. Wt: 119.16 g/mol
InChI Key: CCUYMSUOBMGXTB-UHFFFAOYSA-N
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Description

O-[2-(propan-2-yloxy)ethyl]hydroxylamine is an organic compound with the molecular formula C5H13NO2 It is a hydroxylamine derivative, characterized by the presence of an O-[2-(propan-2-yloxy)ethyl] group attached to the hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(propan-2-yloxy)ethyl]hydroxylamine typically involves the reaction of hydroxylamine with an appropriate alkylating agent. One common method is the reaction of hydroxylamine hydrochloride with 2-(propan-2-yloxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

O-[2-(propan-2-yloxy)ethyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

O-[2-(propan-2-yloxy)ethyl]hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of O-[2-(propan-2-yloxy)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzymatic activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • O-ethylhydroxylamine
  • O-methylhydroxylamine
  • O-benzylhydroxylamine

Uniqueness

O-[2-(propan-2-yloxy)ethyl]hydroxylamine is unique due to the presence of the 2-(propan-2-yloxy)ethyl group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications compared to its analogs.

Properties

IUPAC Name

O-(2-propan-2-yloxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2)7-3-4-8-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUYMSUOBMGXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-47-2
Record name O-[2-(propan-2-yloxy)ethyl]hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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